![molecular formula C36H41ClNPPd- B13144388 Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)
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Overview
Description
Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is a palladium-based complex that is widely used as a catalyst in various organic synthesis reactions. This compound is known for its high efficiency in catalyzing cross-coupling reactions, which are essential in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both phosphine and amine ligands in its structure enhances its catalytic activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) typically involves the reaction of palladium chloride with the corresponding phosphine and amine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Heck Reaction: Formation of substituted alkenes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
Sonogashira Coupling: Formation of carbon-carbon triple bonds
Common Reagents and Conditions
These reactions typically require the presence of a base (e.g., potassium carbonate, sodium phosphate) and are carried out in solvents such as THF, toluene, or dimethylformamide (DMF). The reactions are often performed at elevated temperatures ranging from 50°C to 150°C .
Major Products
The major products formed from these reactions include biaryl compounds, substituted alkenes, amines, and alkynes, depending on the specific type of cross-coupling reaction being performed .
Scientific Research Applications
Pharmaceutical Applications
Palladium(II) complexes exhibit potential as antileukemic agents . Research indicates that these complexes can inhibit cell proliferation and induce apoptosis in certain cell lines .
- Antitumor Activity: Studies have explored the synthesized ligand and its copper(II), nickel(II), and palladium(II) complexes for antitumor activity against HepG2 human hepatoblastoma cell lines. Nickel(II) complexes, in particular, have demonstrated better antitumor activity with 57.6% cytotoxicity .
- Antileukemic Potential: 1-indanone thiosemicarbazones coordinated to palladium(II) have shown to be more cytotoxic than those complexed with platinum(II) in U937 cells, suggesting their potential therapeutic application against hematological malignancies .
Catalysis
2-Aminobiphenyl palladacycles, including Chloro(2-dicyclohexylphosphino-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II), are utilized as precatalysts for palladium-catalyzed cross-coupling reactions, such as aryl amination . Chiral spiro diphosphines (SDP) are efficient ligands for the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate .
Spectrophotometric Methods
Palladium(II) chloride forms colored complexes with cephalosporins, which can be studied using spectrophotometric methods .
- Complexation Reaction: The complexation reaction of cephalosporins like cefotaxime (CTX), cefuroxime (CRX), and cefazolin (CEFAZ) with palladium(II) ions has been studied in water and DMF at 25 °C using spectrophotometric methods .
- Stoichiometry: The stoichiometry of the complexes was found to be 2:1 (metal ion/ligand) for CTX and CRX and 1:2 for CEFAZ. These drugs can be determined by measuring the absorbance of each complex at its specific λmax .
Other potential applications
Mechanism of Action
The catalytic activity of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is attributed to its ability to facilitate the formation and cleavage of chemical bonds. The palladium center acts as a coordination site for the reactants, allowing for the activation of substrates and the formation of intermediates. The phosphine and amine ligands stabilize the palladium center and enhance its reactivity. The overall mechanism involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) can be compared with other palladium-based catalysts such as:
SPhos Pd G2: Contains a similar biphenyl-based ligand but with different substituents, leading to variations in reactivity and selectivity.
XPhos Pd G1: Features a different ligand structure, which affects its catalytic properties and applications
The uniqueness of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) lies in its combination of phosphine and amine ligands, which provide a balance of stability and reactivity, making it highly effective in a wide range of cross-coupling reactions .
Biological Activity
Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is a palladium complex that has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with other metal complexes.
- Molecular Formula : C₃₉H₄₉ClN₂P
- Molecular Weight : 776.7 g/mol
- Structure : The complex features a palladium center coordinated by a dicyclohexylphosphine ligand and an amino-substituted biphenyl moiety.
Cytotoxicity Studies
Recent studies have demonstrated that palladium(II) complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound has shown promising results in inhibiting the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The anticancer activity of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is believed to involve multiple mechanisms:
- DNA Interaction : The compound demonstrates a strong affinity for DNA binding, which is crucial for its cytotoxic effects. Studies have shown that it can intercalate into DNA strands, disrupting their function and leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The complex has been shown to induce oxidative stress in cancer cells by increasing ROS levels, which contributes to cell death .
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2, indicating its potential as an effective anticancer agent .
Comparative Studies
Comparative studies with platinum-based drugs like cisplatin reveal that while palladium complexes generally exhibit lower cytotoxicity than cisplatin, they may offer advantages such as reduced side effects and different mechanisms of action.
Table 2: Comparative Cytotoxicity of Palladium vs. Platinum Complexes
Case Studies
A notable case study involved the synthesis and evaluation of several palladium complexes, including Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II). In vitro tests indicated that this compound exhibited higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Properties
Molecular Formula |
C36H41ClNPPd- |
---|---|
Molecular Weight |
660.6 g/mol |
InChI |
InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/p-1 |
InChI Key |
NYVJUMRZZSYAFI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C]=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Origin of Product |
United States |
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